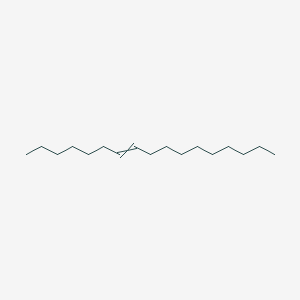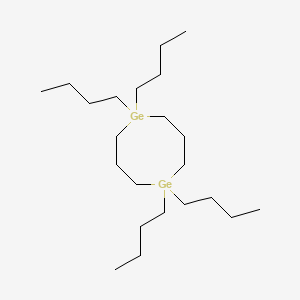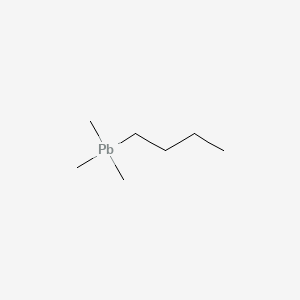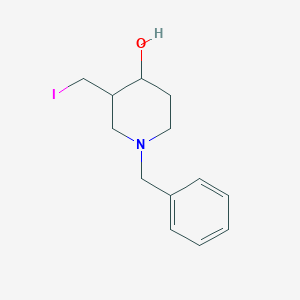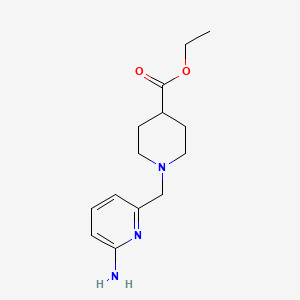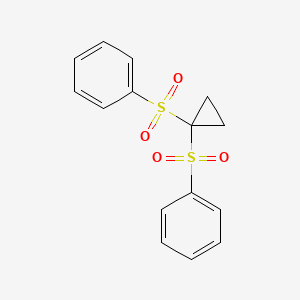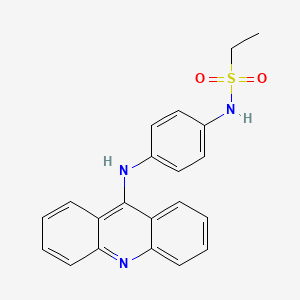
Ethanesulfonanilide, p-(9-acridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonanilide, p-(9-acridinylamino)- is a chemical compound known for its potential antitumor properties. It is an acridine derivative that has been studied for its activity against various types of cancer cells. The compound is characterized by the presence of an acridine moiety linked to an ethanesulfonanilide group, which contributes to its biological activity .
Preparation Methods
The synthesis of ethanesulfonanilide, p-(9-acridinylamino)- involves several steps. One common synthetic route includes the reaction of 9-aminoacridine with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using advanced purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Ethanesulfonanilide, p-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethanesulfonanilide, p-(9-acridinylamino)- has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of ethanesulfonanilide, p-(9-acridinylamino)- involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase II enzymes. This inhibition prevents the proper replication and transcription of DNA, leading to cell death. The molecular targets and pathways involved include the DNA-topoisomerase II complex and the subsequent induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethanesulfonanilide, p-(9-acridinylamino)- can be compared with other similar compounds, such as:
4’-(9-Acridinylamino)methanesulfonanilide (m-AMSA): Another acridine derivative with similar antitumor properties.
3-(9-Acridinylamino)-5-hydroximethylaniline (AHMA): A compound with a similar mechanism of action, targeting topoisomerase II and intercalating into DNA.
The uniqueness of ethanesulfonanilide, p-(9-acridinylamino)- lies in its specific substituents and their influence on its biological activity, making it a valuable compound for further research and development in the field of anticancer agents .
Properties
CAS No. |
53221-86-6 |
|---|---|
Molecular Formula |
C21H19N3O2S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C21H19N3O2S/c1-2-27(25,26)24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14,24H,2H2,1H3,(H,22,23) |
InChI Key |
GUCUZGMANMLVPN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


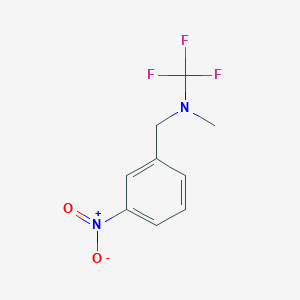
![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
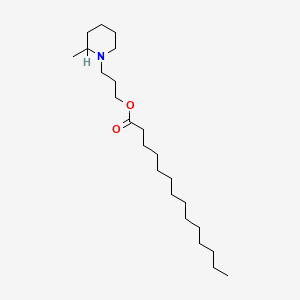
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)
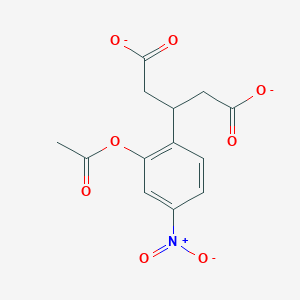

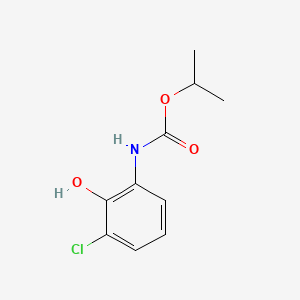
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
